tert-butyl N-[2-(3-fluorophenyl)pyridin-4-yl]carbamate
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Overview
Description
tert-Butyl N-[2-(3-fluorophenyl)pyridin-4-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a pyridinyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(3-fluorophenyl)pyridin-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with an aryl halide in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions are generally mild, and the process can be conducted at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly reagents and solvents is often prioritized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(3-fluorophenyl)pyridin-4-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halides, acids, or bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
tert-Butyl N-[2-(3-fluorophenyl)pyridin-4-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3-fluorophenyl)pyridin-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound with similar functional groups.
tert-Butyl N-[3-(3-fluorophenyl)pyrrolidin-3-yl]carbamate: A related compound with a pyrrolidine ring instead of a pyridine ring.
tert-Butyl N-(4-bromo-3-cyano-7-fluorobenzothiophen-2-yl)carbamate: Another similar compound with a benzothiophene ring.
Uniqueness
tert-Butyl N-[2-(3-fluorophenyl)pyridin-4-yl]carbamate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl N-[2-(3-fluorophenyl)pyridin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-16(2,3)21-15(20)19-13-7-8-18-14(10-13)11-5-4-6-12(17)9-11/h4-10H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYNQOMNEQCBTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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